molecular formula C16H12Cl2O2 B13672073 1,4-Bis(4-chlorophenyl)butane-1,4-dione CAS No. 24314-35-0

1,4-Bis(4-chlorophenyl)butane-1,4-dione

Cat. No.: B13672073
CAS No.: 24314-35-0
M. Wt: 307.2 g/mol
InChI Key: JPFNKZZXDRISQH-UHFFFAOYSA-N
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Description

1,4-Bis(4-chlorophenyl)butane-1,4-dione is an organic compound with the molecular formula C16H12Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a butane-1,4-dione backbone. This compound is known for its centrosymmetric structure, where the two benzene rings are coplanar .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-chlorophenyl)butane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chlorophenyl)butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Chlorine, nitric acid

Major Products Formed

    Oxidation: 4-chlorobenzoic acid

    Reduction: 1,4-bis(4-chlorophenyl)butane-1,4-diol

    Substitution: 4-chloro-2-nitrophenyl derivatives

Scientific Research Applications

1,4-Bis(4-chlorophenyl)butane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chlorophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in enzymatic reduction reactions, the compound undergoes stereoselective reduction to form chiral alcohols. The molecular targets include enzymes such as alcohol dehydrogenases, which facilitate the reduction process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-chlorophenyl)butane-1,4-dione is unique due to its centrosymmetric structure and the presence of two 4-chlorophenyl groups. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate for synthesizing various heterocyclic compounds.

Properties

24314-35-0

Molecular Formula

C16H12Cl2O2

Molecular Weight

307.2 g/mol

IUPAC Name

1,4-bis(4-chlorophenyl)butane-1,4-dione

InChI

InChI=1S/C16H12Cl2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

JPFNKZZXDRISQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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